3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide
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Overview
Description
3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide is a chemical compound with the molecular formula C17H13ClN2O2 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with quinoline-8-amine. The reaction is facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions. The reaction is carried out in a suitable solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 3-amino-4-methoxy-N-quinolin-8-ylbenzamide.
Oxidation: Formation of 3-chloro-4-formyl-N-quinolin-8-ylbenzamide.
Reduction: Formation of 3-chloro-4-methoxy-N-quinolin-8-ylbenzylamine.
Scientific Research Applications
3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of cell signaling pathways and molecular interactions.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide: Similar in structure but with different substituents on the benzene ring.
4-methoxy-N-quinolin-8-ylbenzamide: Lacks the chlorine substituent.
3-chloro-N-quinolin-8-ylbenzamide: Lacks the methoxy substituent.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy groups, which confer specific chemical reactivity and biological activity. This dual substitution pattern allows for versatile modifications and applications in various fields.
Properties
Molecular Formula |
C17H13ClN2O2 |
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Molecular Weight |
312.7 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-15-8-7-12(10-13(15)18)17(21)20-14-6-2-4-11-5-3-9-19-16(11)14/h2-10H,1H3,(H,20,21) |
InChI Key |
NKLXKSLRPOJXHI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Origin of Product |
United States |
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